1,1,1-Trifluoro-4-{[(4-fluorophenyl)methoxy]amino}pent-3-en-2-one
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Overview
Description
1,1,1-Trifluoro-4-{[(4-fluorophenyl)methoxy]amino}pent-3-en-2-one is a synthetic organic compound with the molecular formula C12H11F4NO2 It is characterized by the presence of trifluoromethyl and fluorophenyl groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-4-{[(4-fluorophenyl)methoxy]amino}pent-3-en-2-one typically involves the reaction of 1,1,1-trifluoro-4-phenylbut-3-yn-2-one with 4-fluorobenzylamine under specific conditions. The reaction proceeds through a [3+2]-cycloaddition mechanism, followed by further transformations to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-4-{[(4-fluorophenyl)methoxy]amino}pent-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
1,1,1-Trifluoro-4-{[(4-fluorophenyl)methoxy]amino}pent-3-en-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-4-{[(4-fluorophenyl)methoxy]amino}pent-3-en-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluorophenyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-4-hydroxy-4-phenyl-but-3-en-2-one: Similar in structure but with a hydroxyl group instead of the methoxyamino group.
1,1,1-Trifluoro-4-phenylbut-3-yn-2-one: Precursor in the synthesis of the target compound.
1,1,1-Trifluoro-4-{[(4-fluorophenyl)amino]pent-3-en-2-one: Similar structure but with an amino group instead of the methoxyamino group
Uniqueness
1,1,1-Trifluoro-4-{[(4-fluorophenyl)methoxy]amino}pent-3-en-2-one is unique due to the presence of both trifluoromethyl and fluorophenyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s stability, reactivity, and potential for specific interactions with biological targets .
Properties
Molecular Formula |
C12H11F4NO2 |
---|---|
Molecular Weight |
277.21 g/mol |
IUPAC Name |
1,1,1-trifluoro-4-[(4-fluorophenyl)methoxyamino]pent-3-en-2-one |
InChI |
InChI=1S/C12H11F4NO2/c1-8(6-11(18)12(14,15)16)17-19-7-9-2-4-10(13)5-3-9/h2-6,17H,7H2,1H3 |
InChI Key |
QTSAKYBYVXAEEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)NOCC1=CC=C(C=C1)F |
Origin of Product |
United States |
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